2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 2034614-67-8
VCID: VC11799239
InChI: InChI=1S/C16H18ClNO3S/c17-13-5-2-1-4-12(13)10-16(20)18-11-14(21-8-7-19)15-6-3-9-22-15/h1-6,9,14,19H,7-8,10-11H2,(H,18,20)
SMILES: C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CS2)OCCO)Cl
Molecular Formula: C16H18ClNO3S
Molecular Weight: 339.8 g/mol

2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide

CAS No.: 2034614-67-8

Cat. No.: VC11799239

Molecular Formula: C16H18ClNO3S

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide - 2034614-67-8

Specification

CAS No. 2034614-67-8
Molecular Formula C16H18ClNO3S
Molecular Weight 339.8 g/mol
IUPAC Name 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide
Standard InChI InChI=1S/C16H18ClNO3S/c17-13-5-2-1-4-12(13)10-16(20)18-11-14(21-8-7-19)15-6-3-9-22-15/h1-6,9,14,19H,7-8,10-11H2,(H,18,20)
Standard InChI Key XATMWCRNLUQQOW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CS2)OCCO)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CS2)OCCO)Cl

Introduction

2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound featuring a unique combination of functional groups, including a chlorophenyl moiety, a hydroxyethoxy group, and a thiophene ring. This compound is of interest in scientific research due to its potential biological activities and chemical properties. The molecular formula of this compound is not explicitly provided in the available literature, but it has a molecular weight of approximately 335.84 g/mol.

Synthesis

The synthesis of 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require the use of chloroacetyl chloride or other activated carboxylic acid derivatives in the presence of a base to facilitate the formation of the acetamide linkage .

Potential Applications

This compound has potential applications in various fields, including:

  • Biological Studies: It may interact with enzymes or receptors involved in inflammation or microbial resistance pathways, although further research is needed to elucidate these interactions comprehensively.

  • Medicinal Chemistry: The unique combination of functional groups could confer distinct biological properties, making it a candidate for drug development.

Related Compounds

Several compounds share structural similarities with 2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide. These include:

Compound NameMolecular FormulaKey Features
4-Chloro-N-[1-(thiophen-3-yl)ethyl]acetamideNot specifiedSimilar acetamide structure; potential antimicrobial activity
N-(4-Chlorobenzyl)-N-[1-(thiophen-3-yl)ethyl]acetamideNot specifiedContains chlorobenzyl instead of chlorophenyl; studied for anticancer properties
5-Hydroxy-N-[1-(thiophen-3-yl)ethyl]acetamideNot specifiedHydroxylated variant; exhibits different biological activities

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